2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(30-2)16(11-15)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDHKRADARYYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with chlorophenyl-substituted pyridazines under acidic or basic conditions.
Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is coupled with 2,5-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential anticancer properties . Studies have suggested that it may intercalate DNA and inhibit cell proliferation, making it a candidate for further development as an anticancer agent. The triazolopyridazine structure is known for its ability to affect various biological pathways that are crucial in cancer progression .
Pharmaceutical Research
As a lead compound, it is explored for the development of new drugs targeting diseases such as cancer and infectious diseases. Its unique structure allows for modifications that could enhance its efficacy or reduce side effects. The compound's synthesis routes are optimized for high yield and purity to facilitate extensive pharmacological testing .
Biological Studies
The compound is utilized in biological studies to elucidate its mechanism of action at the molecular level. This includes investigating interactions with specific biological targets like enzymes and receptors. Understanding these interactions can provide insights into how the compound modulates biological pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : Research indicates that derivatives of triazolopyridazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, experimental data show that modifications to the chlorophenyl group can enhance the compound's ability to inhibit tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds within the triazolopyridazine class possess antimicrobial activities, potentially offering new avenues for treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with DNA and proteins:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation and anticancer properties.
1,2,4-Triazolo[4,3-c]quinazoline: Investigated for its potential as a PCAF inhibitor with anticancer activity.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its biological activities and synthetic versatility.
Uniqueness
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the combination of a triazolopyridazine core with a chlorophenyl group and a dimethoxyphenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridazin moiety linked to a thioether and an acetamide group. Its molecular formula is , indicating the presence of chlorine and sulfur atoms which are often associated with enhanced biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. A common approach includes:
- Formation of the Triazole Ring : Utilizing [1,2,4]triazoles as building blocks.
- Thioether Formation : Introducing sulfur to create the thioether bond.
- Acetamide Coupling : Attaching the dimethoxyphenyl acetamide group through amide coupling reactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives, including the compound :
- In vitro Studies : The compound demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
- Mechanism of Action : The presence of the triazole ring is known to interfere with fungal cell wall synthesis and has been linked to inhibition of specific enzymes like CYP51 .
Anticancer Properties
Research indicates that compounds containing triazolo and pyridazin moieties exhibit anticancer potential:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed that the compound could induce apoptosis and cell cycle arrest with IC50 values around 3.91 µM for MCF-7 cells .
- Signal Pathway Inhibition : The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels in cancer cells .
Anti-inflammatory Effects
The triazole derivatives have also been evaluated for their anti-inflammatory properties:
- COX Inhibition : Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
- Analgesic Activity : Some derivatives have shown promise in alleviating pain related to inflammatory conditions.
Case Studies and Research Findings
A summary of notable research findings is presented in the table below:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this triazolo-pyridazine derivative?
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with 4-chlorobenzaldehyde to form the triazolopyridazine core, followed by thioether linkage and acetamide functionalization . Key variables include:
- Catalysts and solvents : Use polar aprotic solvents (e.g., DMF) and bases like NaH to enhance nucleophilic substitution .
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- NMR spectroscopy : Use - and -NMR to confirm the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and acetamide group (δ 2.1–2.3 ppm for CH) .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 455.9 (calculated for CHClNOS) .
- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values <10 µM indicating strong activity .
- Antimicrobial testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test PDE4 inhibition via cAMP hydrolysis assays, comparing potency to rolipram .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance PDE4 inhibition?
- Substituent modification : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess binding affinity changes .
- Triazole ring substitution : Introduce fluorine at the 4-chlorophenyl moiety to improve lipophilicity and blood-brain barrier penetration .
- Docking studies : Use AutoDock Vina to simulate interactions with PDE4’s catalytic domain, focusing on hydrogen bonds with Gln443 and hydrophobic contacts with Phe446 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch consistency : Verify compound purity via LC-MS and ensure consistent storage conditions (e.g., desiccated, -20°C) to prevent degradation .
- Assay standardization : Replicate experiments across multiple cell lines (e.g., compare IC in A549 vs. HCT-116) to rule out cell-specific effects .
- Meta-analysis : Use public databases (e.g., PubChem BioAssay) to cross-reference activity data from independent studies .
Q. How can researchers identify off-target effects or polypharmacology risks?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition (e.g., EGFR, VEGFR2) .
- Transcriptomics : Perform RNA-seq on treated cells to detect pathway enrichment (e.g., apoptosis, oxidative stress) using tools like DAVID .
Q. What synthetic challenges arise during scale-up, and how are they addressed?
- Low yield in thioether formation : Optimize stoichiometry of mercapto-pyridazine intermediates (1:1.2 molar ratio) and use phase-transfer catalysts (e.g., TBAB) .
- Byproduct formation : Introduce scavenger resins (e.g., QuadraPure™) during acetamide coupling to remove unreacted amines .
Methodological and Analytical Considerations
Q. Which computational tools are recommended for predicting pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (∼3.5), solubility (LogS = -4.2), and CYP450 inhibition .
- Molecular dynamics : Simulate plasma protein binding (e.g., with albumin) using GROMACS to assess half-life .
Q. How should researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
